molecular formula C23H32N4O2 B4220696 1-(2-Methoxy-5-methylphenyl)-3-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]urea

1-(2-Methoxy-5-methylphenyl)-3-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]urea

Cat. No.: B4220696
M. Wt: 396.5 g/mol
InChI Key: CTZHMRNJJLIDIO-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N’-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}urea is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of methoxy and methyl groups attached to a phenyl ring, along with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-N’-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}urea typically involves multiple steps:

  • Formation of the Intermediate: : The initial step involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 3-(4-(2-methylphenyl)-1-piperazinyl)propylamine. This reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction is typically conducted at room temperature or slightly elevated temperatures (20-40°C) to ensure optimal yield.

  • Purification: : The crude product obtained from the reaction is purified using techniques such as recrystallization or column chromatography. Solvents like ethanol or methanol are commonly used for recrystallization, while silica gel is often employed in column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2-methoxy-5-methylphenyl)-N’-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}urea may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure consistency and scalability. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-N’-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}urea can undergo various types of chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Concentrated nitric acid (HNO3), Sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Phenol derivatives

    Reduction: Amine derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N’-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}urea has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

  • Biology: : The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors. It may serve as a lead compound in drug discovery and development.

  • Medicine: : Research is ongoing to investigate its potential therapeutic applications, such as its role as an anti-inflammatory or anticancer agent.

  • Industry: : It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N’-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-methylphenyl)carbamate
  • N-(5-chloro-2-methylphenyl)carbamate
  • N-(2-methoxy-5-methylphenyl)-3-(4-(methylthio)phenyl)urea

Uniqueness

N-(2-methoxy-5-methylphenyl)-N’-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}urea is unique due to its combination of methoxy and methyl groups on the phenyl ring, along with the piperazine moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-18-9-10-22(29-3)20(17-18)25-23(28)24-11-6-12-26-13-15-27(16-14-26)21-8-5-4-7-19(21)2/h4-5,7-10,17H,6,11-16H2,1-3H3,(H2,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZHMRNJJLIDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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